molecular formula C9H11FO3 B8171050 2-(3-Fluoro-4-methoxyphenoxy)ethanol

2-(3-Fluoro-4-methoxyphenoxy)ethanol

Cat. No.: B8171050
M. Wt: 186.18 g/mol
InChI Key: DWQOTDYCYHSZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-4-methoxyphenoxy)ethanol is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenoxy)ethanol typically involves the reaction of 3-fluoro-4-methoxyphenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxyphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenoxy)acetaldehyde or 2-(3-Fluoro-4-methoxyphenoxy)acetic acid.

    Reduction: Formation of this compound or 2-(3-Fluoro-4-methoxyphenoxy)ethyl ether.

    Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenoxy)ethanol involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-chlorophenoxy)ethanol
  • 2-(3-Fluoro-4-methylphenoxy)ethanol
  • 2-(3-Fluoro-4-nitrophenoxy)ethanol

Uniqueness

2-(3-Fluoro-4-methoxyphenoxy)ethanol is unique due to the presence of both fluoro and methoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-12-9-3-2-7(6-8(9)10)13-5-4-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQOTDYCYHSZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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